molecular formula C9H13ClN2O2 B2878394 Methyl 3-amino-3-(pyridin-4-YL)propanoate hydrochloride CAS No. 1439905-05-1

Methyl 3-amino-3-(pyridin-4-YL)propanoate hydrochloride

Cat. No.: B2878394
CAS No.: 1439905-05-1
M. Wt: 216.67
InChI Key: BNKJNSPVQLUNLI-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of propanoic acid and contains a pyridine ring, making it a heterocyclic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride typically involves the reaction of methyl acrylate with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring allow the compound to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride
  • Ethyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride
  • Methyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride

Uniqueness

Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride is unique due to the position of the amino group and the pyridine ring, which can influence its reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

methyl 3-amino-3-pyridin-4-ylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;/h2-5,8H,6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKJNSPVQLUNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=NC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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